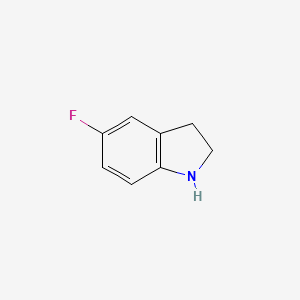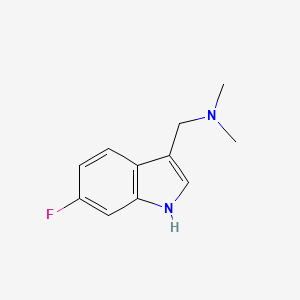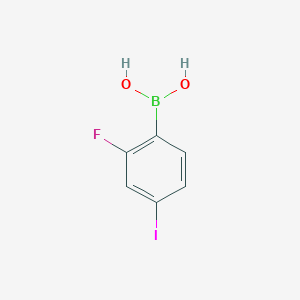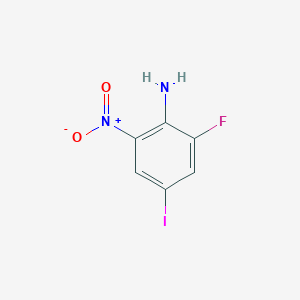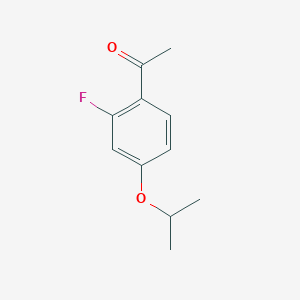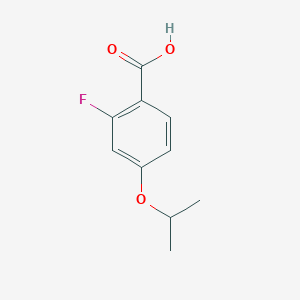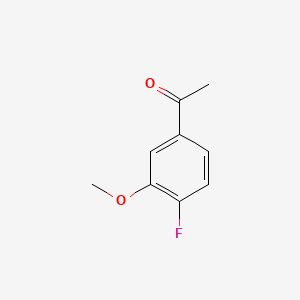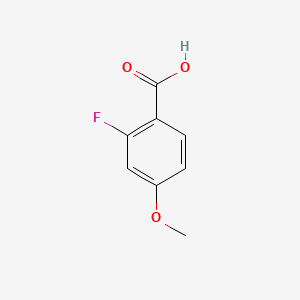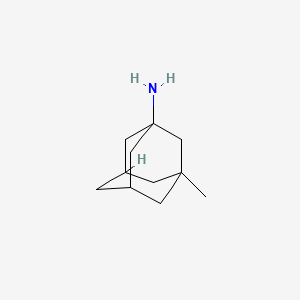
3-Methyladamantan-1-amine
Descripción general
Descripción
3-Methyladamantan-1-amine is a derivative of adamantane, a diamondoid structure with a rigid, cage-like framework. It is part of a class of compounds known as aminoadamantanes, which have been studied for their potential antiviral activities, particularly against influenza viruses. The adamantane derivatives are of interest due to their unique molecular architecture and the ability to interact with biological targets such as the M2 ion channel of influenza A viruses .
Synthesis Analysis
The synthesis of 1-aminoadamantane derivatives, including 3-methyladamantan-1-amine, can be achieved through aza-Prins cyclization. This method involves the acid-promoted cyclization of 7-methylenebicyclo[3.3.1]nonan-3-one oximes, which are prepared from 1,3-adamantanediol. This process allows for the creation of various 3-substituted 1-(alkoxyamino)adamantanes, which upon reduction yield 3-substituted 1-aminoadamantanes and chiral 2,5-disubstituted derivatives in good yields .
Molecular Structure Analysis
The molecular structure of 3-methyladamantan-1-amine is characterized by the adamantane core with a methyl group and an amine functional group attached to it. The adamantane core provides a three-dimensional, highly symmetrical and rigid framework, which is crucial for the biological activity of these molecules. The presence of the amine group is significant for the interaction with biological targets, such as viral proteins .
Chemical Reactions Analysis
The chemical reactivity of 3-methyladamantan-1-amine involves its amine group, which can participate in various chemical reactions. For instance, the amine group can be methylated using carbon dioxide and molecular hydrogen in the presence of supported gold catalysts, leading to the formation of N-methylated products. This reaction is important for the synthesis of bioactive compounds and chemical intermediates .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-methyladamantan-1-amine are influenced by its adamantane structure, which imparts high thermal stability and a low tendency to undergo chemical reactions due to the strain in the cage-like framework. The amine group, however, introduces sites for potential reactivity and solubility in polar solvents, which can be exploited in synthesis and pharmaceutical applications. The specific physical properties such as melting point, boiling point, and solubility would depend on the substituents present on the adamantane core .
Aplicaciones Científicas De Investigación
Neuroprotection
A study by Bucolo et al. (2006) investigated the effects of a novel N-methyladamantan-1-amine derivative with high sigma1 receptor affinity on retinal degeneration in a rat model. This compound showed significant neuroprotective effects in the retina following ischemia-reperfusion injury, suggesting potential therapeutic applications in neuroprotection (Bucolo et al., 2006).
CO2 Capture
Research by Nwaoha et al. (2019) explored a novel amine solvent blend containing MDEA and 1,5-diamino-2-methylpentane for CO2 capture in a water-gas shift process plant. This study highlighted the potential application of amine derivatives in environmental technologies for CO2 capture and sequestration (Nwaoha et al., 2019).
Synthesis of Optically Active Compounds
Aoyama and Hara (2013) synthesized an optically active fluoroadamantane derivative, showcasing the use of adamantane derivatives in the synthesis of optically active compounds. This application is significant in the field of stereochemistry and pharmaceuticals (Aoyama & Hara, 2013).
Catalyst Development
Senthamarai et al. (2018) reported the use of adamantane derivatives in developing catalysts for the synthesis of N-methyl- and N-alkylamines. This research underscores the role of adamantane derivatives in catalysis, particularly in the synthesis of fine and bulk chemicals (Senthamarai et al., 2018).
Aerobic Oxidative Synthesis
Yu and Lu (2015) described the use of 3-methyl-4-oxa-5-azahomoadamantane in the aerobic oxidative synthesis of benzimidazoles. This study demonstrates the role of adamantane derivatives in organic synthesis, particularly in green chemistry applications (Yu & Lu, 2015).
Alzheimer’s Disease Research
Marotta et al. (2020) discussed memantine derivatives, including 3,5-dimethyladamantan-1-amine, as multitarget agents in Alzheimer’s disease. This highlights the potential of adamantane derivatives in neurodegenerative disease research, particularly as agents targeting multiple pathways in Alzheimer’s disease (Marotta et al., 2020).
Safety And Hazards
The safety data sheet for 3-Methyladamantan-1-amine hydrochloride suggests avoiding contact with skin and eyes, and avoiding formation of dust and aerosols . In case of contact, it recommends washing off with soap and plenty of water . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
Propiedades
IUPAC Name |
3-methyladamantan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWMFMCTUGUZSJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)CC(C3)(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10874259 | |
| Record name | 1-AMINOADAMATANE, 3-METHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyladamantan-1-amine | |
CAS RN |
33103-93-4 | |
| Record name | 1-AMINOADAMATANE, 3-METHYL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10874259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




